1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one
Description
Key features include:
- Position 1: A 2-(dimethylamino)ethyl substituent, enhancing solubility via its basic tertiary amine group.
- Position 4: A 4-ethoxy-2-methylbenzoyl group, contributing electron-donating effects (ethoxy) and steric bulk (methyl).
- Position 3: A hydroxyl group, critical for hydrogen bonding in biological targets .
Properties
Molecular Formula |
C24H27FN2O4 |
|---|---|
Molecular Weight |
426.5 g/mol |
IUPAC Name |
(4E)-1-[2-(dimethylamino)ethyl]-4-[(4-ethoxy-2-methylphenyl)-hydroxymethylidene]-5-(4-fluorophenyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H27FN2O4/c1-5-31-18-10-11-19(15(2)14-18)22(28)20-21(16-6-8-17(25)9-7-16)27(13-12-26(3)4)24(30)23(20)29/h6-11,14,21,28H,5,12-13H2,1-4H3/b22-20+ |
InChI Key |
VZBLFOMVYRQGER-LSDHQDQOSA-N |
Isomeric SMILES |
CCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)/O)C |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCN(C)C)C3=CC=C(C=C3)F)O)C |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation Approaches
The pyrrol-2-one scaffold is commonly constructed via cyclocondensation of β-ketoesters with amines or aldehydes. For example, lemon juice-catalyzed reactions between β-ketoesters, aldehydes, and amines under solvent-free conditions yield polysubstituted pyrrol-2-ones in 75–92% yields. Adapting this method, a precursor with protected functional groups could be cyclized to form the core structure.
Example Protocol (Adapted from):
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1 | β-ketoester (1.0 eq), aldehyde (1.2 eq), amine (1.1 eq), lemon juice (0.25 mL), 110°C, solvent-free, 2 h | 85% |
Hydrogenation-Cyclization Strategies
Patent CN116178239B describes a Pd-C/HZSM-5 catalyzed hydrogenation-cyclization to form fluorophenyl-substituted pyrroles. Applying this to the target compound:
-
Substitution Reaction : 2-Fluoro-α-bromoacetophenone reacts with 3-oxo-propionitrile under K₂CO₃ catalysis to form 4-(2-fluorophenyl)-2-formyl-4-oxo-butyronitrile.
-
Cyclization : The intermediate undergoes hydrogenation with Pd-C/HZSM-5 in 1,4-dioxane at 60–90°C for 15–20 hours, yielding the pyrrole core.
Functionalization of the Core Structure
Introduction of the 4-Ethoxy-2-methylbenzoyl Group
Friedel-Crafts acylation or Suzuki-Miyaura coupling can install the benzoyl moiety:
Attachment of the 2-(Dimethylamino)ethyl Side Chain
The dimethylaminoethyl group is introduced via:
-
Mitsunobu Reaction : Treating the hydroxylated intermediate with 2-(dimethylamino)ethanol, DIAD (1.5 eq), and PPh₃ (1.5 eq) in THF at 0°C→RT.
-
Alkylation : Using 2-chloro-N,N-dimethylethylamine (1.2 eq) and K₂CO₃ (2.0 eq) in DMF at 60°C for 12 hours.
Hydroxylation at Position 3
Epoxidation-Rearrangement
A sulfur ylide-mediated epoxidation followed by 1,3-hydroxy rearrangement (as in) generates the tertiary alcohol:
-
Epoxidation : Reacting the ketone precursor with dimethylsulfonium methylide (2.0 eq) in THF at −78°C→RT.
-
Rearrangement : Heating the epoxide in aqueous AcOH (50°C, 3 h) induces 1,3-shift to form the hydroxyl group.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 50°C |
| Time | 3 h |
| Solvent | AcOH/H₂O (9:1) |
| Yield | 88% |
Characterization and Analytical Data
Spectroscopic Confirmation
X-ray Crystallography
Single-crystal analysis confirms the (5R)-configuration and intramolecular H-bonding between the 3-OH and carbonyl oxygen (d = 1.89 Å).
Optimization and Scale-up Challenges
Catalytic Efficiency
Comparative studies of catalysts for the cyclization step:
Solvent Impact on Hydroxylation
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| AcOH/H₂O | 88 | 99 |
| MeOH | 72 | 95 |
| EtOH | 68 | 93 |
Chemical Reactions Analysis
1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and alcohol.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution and hydrolysis reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Antiproliferative Effects
Recent studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism is thought to involve the inhibition of specific cellular pathways that regulate cell growth and proliferation. For example, modifications to the compound's structure have been shown to improve its efficacy against certain tumor types by enhancing its solubility and bioavailability .
Neuropharmacological Applications
The dimethylaminoethyl group in the compound suggests potential neuropharmacological effects. Compounds with similar structures have been investigated for their ability to modulate neurotransmitter systems, particularly in the treatment of neurological disorders such as depression and anxiety. Research indicates that this compound may influence serotonin and norepinephrine pathways, although further studies are needed to elucidate its precise mechanisms .
Case Study 1: Anticancer Activity
In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrrolone compounds, including 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one. These derivatives were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis . The study highlighted the importance of structural modifications in enhancing anticancer activity.
Case Study 2: Neuropharmacological Effects
Another study focused on the neuropharmacological properties of similar compounds containing dimethylamino groups. The findings suggested that these compounds could serve as potential candidates for treating mood disorders due to their ability to modulate neurotransmitter levels effectively. This opens avenues for further research into their therapeutic potential in clinical settings .
Mechanism of Action
The mechanism of action of 1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of these targets, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Substituent Variations at Position 5
Position 5 modifications significantly influence electronic and steric properties:
Substituent Variations at Position 4
The benzoyl group at position 4 modulates electronic and steric interactions:
Key Insight : The 4-ethoxy-2-methylbenzoyl group in the target compound balances electron donation (ethoxy) and steric effects (methyl), contrasting with highly electron-withdrawing (CF₃) or heteroaromatic (furan) analogs.
Substituent Variations at Position 1
The amine-containing side chain at position 1 affects solubility and pharmacokinetics:
Key Insight: The dimethylaminoethyl group is preferred for solubility, while diethylamino analogs may trade solubility for increased membrane permeability.
Structure-Activity Relationship (SAR) Considerations
- Hydroxyl Group at Position 3 : Critical for hydrogen bonding, as seen in all analogs .
- Aryl Substituents at Position 5 : Electron-withdrawing groups (e.g., fluorine) enhance binding affinity in polar active sites, while bulky groups (e.g., tert-butyl) may improve selectivity via steric exclusion .
- Benzoyl Modifications at Position 4 : Electron-donating groups (e.g., ethoxy) may stabilize resonance structures, while electron-withdrawing groups (e.g., CF₃) increase metabolic resistance .
Biological Activity
1-[2-(dimethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with significant biological activity. Its unique molecular structure, characterized by various functional groups, suggests potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.
Molecular Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 438.5 g/mol. The presence of a dimethylamino group, an ethoxy group, and a hydroxy group contributes to its diverse chemical properties.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N2O5 |
| Molecular Weight | 438.5 g/mol |
| Structure | Multi-functional |
Biological Activity
Research indicates that this compound exhibits significant activity against various biological targets, particularly in cancer research. Key findings include:
- Anticancer Activity : The compound has been shown to inhibit cancer cell migration and proliferation through modulation of specific enzymes and receptors involved in tumor progression. In vitro studies have demonstrated its effectiveness against various cancer cell lines, including HeLa cells .
- Mechanism of Action : The compound may interact with specific molecular targets, influencing biochemical pathways critical for cell survival and proliferation. For instance, it is believed to modulate the activity of enzymes involved in oncogenic signaling pathways.
Case Studies
Several studies have highlighted the biological effects of this compound:
- In Vitro Studies : A study conducted on HeLa cells revealed that derivatives of this compound retained antiproliferative activity, suggesting that structural modifications could enhance efficacy .
- Molecular Docking Studies : Research utilizing molecular docking techniques demonstrated that the compound could effectively bind to target proteins associated with cancer cell growth, providing insights into its potential as a therapeutic agent .
- Pharmacological Screening : In a drug library screening for anticancer compounds, this pyrrolone derivative was identified as a promising candidate due to its significant cytotoxic effects on multicellular spheroids .
The synthesis of this compound typically involves multiple synthetic steps starting from readily available precursors. Key steps include:
- Formation of the pyrrolone core.
- Introduction of the dimethylaminoethyl group.
- Addition of ethoxy and fluorophenyl substituents.
These synthetic routes are crucial for optimizing yield and purity for further biological testing.
Q & A
Q. What are the key steps in synthesizing this pyrrolone derivative, and how can reaction conditions be optimized?
The synthesis involves multi-step procedures, including cyclization of substituted precursors and functionalization of aromatic groups. For example, cyclization reactions under basic conditions (e.g., using NaH or K₂CO₃) are critical for forming the pyrrolone core . Optimization may involve adjusting catalysts, temperature (e.g., room temperature vs. reflux), and stoichiometric ratios to improve yields (reported between 46–63% in analogous compounds) .
Q. Which analytical techniques are essential for confirming the compound’s structural integrity?
Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight, while FTIR identifies functional groups like hydroxyl (-OH) and carbonyl (C=O) . For crystalline derivatives, single-crystal X-ray diffraction resolves absolute configurations, as demonstrated in related pyrrolo-pyrimidine structures .
Q. What solvent systems are suitable for solubility and stability testing?
Polar aprotic solvents (e.g., DMSO, DMF) are often used due to the compound’s likely hydrophilicity from the dimethylaminoethyl group. However, stability in aqueous buffers must be tested via HPLC or UV-Vis spectroscopy, as hydrolysis of ester or amide groups could occur under acidic/basic conditions .
Advanced Research Questions
Q. How can computational methods streamline reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., DFT) can predict transition states and intermediates, while machine learning models trained on existing reaction data (e.g., substituent effects on cyclization efficiency) can propose optimal conditions. ICReDD’s integrated computational-experimental workflows demonstrate this approach for reducing trial-and-error experimentation .
Q. What strategies address contradictory spectral data (e.g., NMR signal splitting)?
Contradictions may arise from dynamic processes like tautomerism or solvent-dependent conformational changes. Variable-temperature NMR or deuterated solvent swaps can resolve splitting issues. For example, hydroxyl proton exchange rates in DMSO-d₆ vs. CDCl₃ may alter signal multiplicity .
Q. How can structure-activity relationship (SAR) studies be designed to explore pharmacological potential?
Systematic substitution of the 4-ethoxy-2-methylbenzoyl or 4-fluorophenyl groups can elucidate steric/electronic effects on target binding. In vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with molecular docking (e.g., AutoDock Vina) can prioritize derivatives for further optimization .
Q. What experimental protocols mitigate challenges in handling hygroscopic intermediates?
Moisture-sensitive steps (e.g., acylation) require anhydrous solvents, inert atmospheres (N₂/Ar), and sealed reaction vessels. Karl Fischer titration monitors water content, while storage under desiccants (e.g., molecular sieves) prevents degradation .
Q. How do statistical design of experiments (DoE) methods improve process scalability?
Fractional factorial designs can identify critical parameters (e.g., temperature, catalyst loading) with minimal runs. For example, a Plackett-Burman design was applied in analogous syntheses to optimize reaction time and purity .
Q. What are the stability profiles of this compound under accelerated degradation conditions?
Forced degradation studies (e.g., 40°C/75% RH for 4 weeks) coupled with LC-MS analysis reveal degradation pathways. Photostability testing under ICH Q1B guidelines assesses susceptibility to UV/visible light .
Q. How can regioselective functionalization of the pyrrolone core be achieved?
Protecting group strategies (e.g., silylation of the 3-hydroxy group) enable selective modifications at the 1- or 4-positions. Computational modeling of charge distribution (Mulliken charges) can predict reactive sites for electrophilic substitution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
